1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O and a molecular weight of 320.02 g/mol . This compound is characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring, along with a brominated propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one can be synthesized through the bromination of 1-(2-bromo-5-ethylphenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in aqueous or alcoholic solvents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates. It is used to investigate the mechanisms of halogenase enzymes.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanone: A simpler brominated ketone with similar reactivity but lacking the phenyl and ethyl groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: A structurally related compound with an isobutoxy group instead of an ethyl group.
Uniqueness
1-Bromo-1-(2-bromo-5-ethylphenyl)propan-2-one is unique due to the presence of both bromine atoms and an ethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C11H12Br2O |
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Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-bromo-1-(2-bromo-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-4-5-10(12)9(6-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
MVISXLPCENMGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)C(C(=O)C)Br |
Origin of Product |
United States |
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